molecular formula C23H24N4O2 B14934217 N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B14934217
M. Wt: 388.5 g/mol
InChI Key: ODJSBFRKKBZMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that features both indole and quinazolinone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Quinazolinone Moiety: The quinazolinone ring can be synthesized from anthranilic acid derivatives through cyclization reactions.

    Coupling Reaction: The indole and quinazolinone moieties can be coupled through a suitable linker, such as a hexanamide chain, using amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indole or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving indole and quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan or serotonin.

    Quinazolinone Derivatives: Compounds containing the quinazolinone moiety, such as methaqualone or gefitinib.

Uniqueness

N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its specific combination of indole and quinazolinone structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C23H24N4O2/c1-26-15-13-17-20(10-7-11-21(17)26)25-22(28)12-3-2-6-14-27-16-24-19-9-5-4-8-18(19)23(27)29/h4-5,7-11,13,15-16H,2-3,6,12,14H2,1H3,(H,25,28)

InChI Key

ODJSBFRKKBZMCB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.